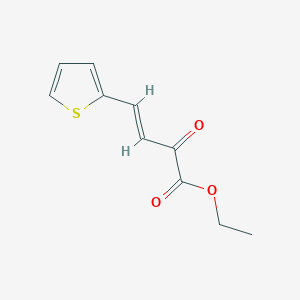

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester

Description

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester (CAS: 2396-83-0) is a γ-keto ester characterized by a thiophene ring at the 4-position and an ethyl ester group at the terminal carboxylate. This compound is synthesized via methods such as the reaction of trans-3-hexenoic acid with ethanol or catalytic hydrogenation of ethyl sorbate, though yields remain low (~4%) under standard conditions . Its structure combines a conjugated enone system with a sulfur-containing heterocycle, making it a valuable intermediate in organic synthesis, particularly for heterocyclic chemistry and materials science .

Properties

IUPAC Name |

ethyl (E)-2-oxo-4-thiophen-2-ylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)6-5-8-4-3-7-14-8/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAWAUOADDFEJE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reagent approach, adapted from CN101265188A, involves a two-step process:

-

Grignard Reagent Formation : β-Bromoethylthiophene reacts with magnesium in methyl tert-butyl ether (MTBE) to generate the organomagnesium intermediate.

-

Nucleophilic Addition : The Grignard reagent reacts with diethyl oxalate under controlled conditions to form the target ester.

Key parameters include:

Optimization and Yield

-

Catalyst-Free Conditions : Eliminates palladium-based catalysts used in earlier routes, reducing costs.

-

Yield : >80% in lab-scale trials, with scalability demonstrated in 500 mL reactors.

-

Purity : Acid hydrolysis (5–15°C) followed by neutralization achieves >98% purity.

Acid Chloride Activation Route

Stepwise Esterification

This method, derived from ACS Omega, converts 2-(thiophen-2-yl)acetic acid to the target ester via:

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at reflux.

-

Esterification : Reaction with ethanol in the presence of triethylamine.

Critical Parameters

-

Activation Time : 3–4 hours under anhydrous conditions.

-

Solvent : Tetrahydrofuran (THF) facilitates homogeneous mixing.

Catalytic Condensation Using Iodine and Copper

Oxidative Coupling Strategy

RSC Advances reports a one-pot method utilizing:

-

Catalysts : Iodine (0.5 equiv) and copper(II) acetate (0.2 equiv).

-

Solvent : Dimethyl sulfoxide (DMSO) at 80°C under aerobic conditions.

Substrate Scope and Efficiency

-

β-Ketoester Substrates : Compatible with electron-donating (e.g., -OMe, -CH₃) and withdrawing groups (e.g., -NO₂).

-

Reaction Time : 12–15 hours for complete conversion.

Comparative Analysis of Methods

Industrial Production Considerations

Grignard Method Scale-Up

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Research indicates that compounds similar to 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester exhibit significant activity against mycobacterial infections, including tuberculosis. The compound has been evaluated for its inhibitory effects on methionine aminopeptidases (MetAPs), enzymes critical for the survival of Mycobacterium tuberculosis. In a study, derivatives showed up to 84% inhibition of MetAP from Streptococcus pneumoniae and selective inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents based on this scaffold .

Case Study: Inhibition Profiles

A detailed investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the thiophene ring and the ester group significantly influenced their biological activity. For instance, certain substitutions led to enhanced potency against MetAPs, suggesting a pathway for optimizing drug candidates targeting mycobacterial infections .

Organic Synthesis

Synthesis of β-Diketo Compounds

this compound serves as a versatile intermediate in synthesizing various β-diketo compounds. A study demonstrated that under optimized conditions, this compound could react with a range of aryl β-ketoesters to yield corresponding 1,4-enediones with high yields (up to 78%) and selectivity for the E-isomer .

Table: Reaction Yields of Various Substrates

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| Aryl β-ketoester (Electron-donating) | 71 - 80 | High yields observed with various substitutions |

| Aryl β-ketoester (Electron-withdrawing) | 69 - 75 | Effective under mild conditions |

| Aliphatic β-ketoester | Failed | Specific steric hindrance issues noted |

This versatility makes it an essential building block in synthetic organic chemistry, allowing chemists to explore a wide range of chemical transformations.

Biochemical Applications

Enzyme Inhibition Studies

The compound has also been investigated for its role as a potential enzyme inhibitor. In one study, it was shown to selectively inhibit different MetAPs from various organisms, indicating its utility in biochemical assays aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Halogen-Substituted Analogs

- 2-(4-Iodo-benzoyl)-4-(4-iodo-phenyl)-4-oxo-but-2-enoic acid ethyl ester (2i): Structure: Replaces the thiophene with 4-iodophenyl groups. Synthesis: Prepared via iodobenzoyl-substituted intermediates in DMSO at 80°C for 6 hours, yielding 74% . Properties: Higher molecular weight (due to iodine substituents) increases hydrophobicity compared to the thiophene derivative.

- 2-(3-Chloro-benzoyl)-4-(3-chloro-phenyl)-4-oxo-but-2-enoic acid ethyl ester (2j): Structure: Features 3-chlorophenyl substituents. Synthesis: Requires ethane-1,2-diamine and iodine under similar conditions (80°C, 8 hours) . Reactivity: Chlorine atoms enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks.

Oxygen- and Nitrogen-Containing Analogs

- Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: Structure: Substitutes thiophene with a dimethylamino group. Properties: The electron-donating dimethylamino group alters electronic distribution, reducing conjugation stability compared to the thiophene analog .

4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-3-oxo-butyric acid ethyl ester :

Key Observations :

- Halogenated analogs achieve higher yields due to stabilized intermediates in iodination/chlorination reactions.

- The thiophene derivative’s low yield highlights challenges in maintaining conjugation during synthesis.

Physicochemical Properties

- Solubility: The thiophene derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the dimethylamino analog () is more polar and water-soluble .

- Stability : Thiophene’s aromaticity enhances thermal stability compared to aliphatic analogs like myristic acid ethyl ester (), which degrade at lower temperatures.

Biological Activity

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester (commonly referred to as ethyl 2-oxo-4-thiophen-2-ylbut-3-enoate) is an organic compound with the molecular formula C10H10O3S. This compound has garnered attention due to its unique structural features, including a thiophene ring and an enone moiety, which contribute to its potential biological activities. Research indicates that this compound may possess antimicrobial, anticancer, and other therapeutic properties.

The synthesis of this compound typically involves a Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction pathway is crucial for producing the compound efficiently, and it can be scaled for industrial applications with optimized conditions.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor , interacting with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and influence various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent. The mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and modulation of cell cycle progression. For instance, it has been shown to downregulate specific oncogenes while upregulating tumor suppressor genes in certain cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects . Experimental models indicate that it can significantly reduce inflammation markers in vivo, suggesting its potential utility in treating inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effectiveness against E. coli and Staphylococcus aureus with MIC values indicating strong antibacterial properties. |

| Study 2 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines, with IC50 values indicating potent activity. |

| Study 3 | Anti-inflammatory Activity | Reduced paw edema in carrageenan-induced inflammation models, showing dose-dependent effects on inflammation reduction. |

Q & A

Basic: What are the common synthetic routes for 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester?

A key method involves Claisen condensation between thiophene derivatives and ethyl oxalate. For example, γ-keto esters can be synthesized via acylation of thiophene followed by formation of a 1,4-dicarbonyl intermediate using diethyl oxalate . Another approach employs alkylation with ethyl bromoacetate under reflux in ethanol, as seen in analogous triazole-ester syntheses . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to minimize side reactions.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Comprehensive characterization requires:

- NMR : H and C NMR to confirm the ester carbonyl (δ ~170 ppm), α,β-unsaturated ketone (δ ~190 ppm), and thiophene protons (δ 6.8–7.5 ppm) .

- IR : Stretching bands for C=O (1720–1750 cm) and conjugated enone (1650–1680 cm) .

- Mass spectrometry : Molecular ion peak (e.g., [M+H]) to verify molecular weight and fragmentation patterns .

Advanced: How can conflicting NMR data between synthetic batches be resolved?

Discrepancies may arise from tautomerism of the α,β-unsaturated ketone or residual solvents. Use deuterated DMSO to stabilize enol forms and ensure complete solvent evaporation. Compare with literature data for analogous γ-keto esters (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) . Contradictions in thiophene ring proton signals may indicate regiochemical impurities; column chromatography or recrystallization can improve purity .

Advanced: What strategies optimize yield in Claisen condensations for γ-keto esters?

- Catalyst choice : Sodium ethoxide or LDA enhances enolate formation .

- Solvent selection : Anhydrous THF or ethanol minimizes hydrolysis .

- Temperature control : Slow addition of reagents at 0–5°C reduces side reactions .

- Workup : Acidic quenching (e.g., HCl) stabilizes the product, followed by extraction with ethyl acetate .

Basic: What are the known biological activities of thiophene-containing γ-keto esters?

Thiophene derivatives exhibit antimicrobial and anticancer potential. For instance, ethyl esters with indole and pyrimidine moieties show activity against Staphylococcus aureus and HeLa cells . The thiophene ring’s electron-rich structure may enhance binding to biological targets, though specific assays for this compound are needed .

Advanced: How does the electron-withdrawing thiophene group influence reactivity in Michael additions?

The thiophene’s electron-withdrawing effect activates the α,β-unsaturated ketone for nucleophilic attack. Computational studies (e.g., DFT) can predict regioselectivity, while experimental validation via H NMR monitors adduct formation. Compare reactivity with non-thiophene analogs to isolate electronic effects .

Basic: What purification techniques are recommended for this ester?

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent separates polar by-products .

- Distillation : Vacuum distillation is effective for volatile impurities .

Advanced: How to address instability of the enoic acid ester during storage?

Instability may result from hydrolysis or oxidation. Store under inert gas (N) at –20°C with desiccants. Add stabilizers like BHT (0.1%) to inhibit radical degradation. Surface adsorption issues, noted in indoor chemistry studies, can be mitigated using glass vials instead of plastics .

Advanced: What are the challenges in scaling up the synthesis without column chromatography?

Bulk synthesis requires alternative purification:

- Liquid-liquid extraction : Separate acidic/by-products using NaHCO washes .

- Distillation : Fractional distillation under reduced pressure .

- Crystallization-driven purity : Optimize solvent ratios for high yields (>70%) .

Basic: What are the potential intermediates in its synthesis?

Key intermediates include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.